Regioselective Conjugation: 9- vs. 1-Phenanthryl Glucoside Formation by Different Fungi
*Phanerochaete chrysosporium* catalyses glucosylation exclusively at the 9‑position of phenanthrene, yielding 9-phenanthryl β-D-glucopyranoside, while *Cunninghamella elegans* produces only the 1‑isomer . In kinetic experiments under comparable culture conditions, the 9‑isomer accounted for 14.0% of the total radioactivity recovered from [9‑¹⁴C]phenanthrene in *P. chrysosporium*, whereas the 1‑isomer represented 53% of the total radioactivity in *C. elegans* .
| Evidence Dimension | Regioselectivity of glucoside conjugate formation |
|---|---|
| Target Compound Data | 9-phenanthryl β-D-glucopyranoside: 14.0% of total [9-¹⁴C]phenanthrene metabolites in *P. chrysosporium* (7‑day culture) |
| Comparator Or Baseline | 1-phenanthryl β-D-glucopyranoside: 53% of total [9-¹⁴C]phenanthrene metabolites in *C. elegans* (72‑h culture) |
| Quantified Difference | Different regioselectivity (9‑ vs. 1‑isomer) and proportion of total metabolites (14.0% vs. 53%); absolute quantification not directly comparable due to differing incubation times and fungal species . |
| Conditions | *P. chrysosporium* grown 7 days at 37°C in malt extract‑glucose‑Tween 80 broth; *C. elegans* grown 72 h at 25°C in Sabouraud dextrose broth; both used [9-¹⁴C]phenanthrene substrate . |
Why This Matters
The strict regioselectivity makes the 9‑isomer an unambiguous biomarker for *P. chrysosporium*‑mediated bioremediation and a specific reference standard for differentiating fungal phenanthrene metabolism pathways.
- [1] Cerniglia CE, Campbell WL, Freeman JP, Evans FE. Identification of a novel metabolite in phenanthrene metabolism by the fungus Cunninghamella elegans. Appl Environ Microbiol. 1989 Sep;55(9):2275-2279. View Source
- [2] Sutherland JB, Selby AL, Freeman JP, Evans FE, Cerniglia CE. Metabolism of phenanthrene by Phanerochaete chrysosporium. Appl Environ Microbiol. 1991 Nov;57(11):3310-3316. View Source
